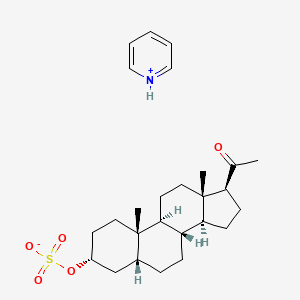
Pregnanolone Sulfate Pyridinium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Pregnanolone Sulfate Pyridinium Salt is an endogenous neurosteroid . Its primary targets are N-Methyl-D-Aspartate receptors (NMDARs) and Transient Receptor Potential (TRP) channels . These targets play crucial roles in neuronal signaling, synaptic plasticity, and neuroprotection .
Mode of Action
This compound acts as a positive allosteric modulator of NMDARs . It accesses the receptor via the membrane and its binding site is different from that of cholesterol . The compound interacts with specific residues on the GluN1 and GluN2B subunits of the NMDAR . This interaction stabilizes the open-state position of the GluN1 M3 helices, thereby potentiating NMDAR function .
Biochemical Pathways
This compound modulates a variety of ion channels, transporters, and enzymes . It is also the source and starting point for subsequent steroid synthesis pathways . The modulation of these biochemical pathways can have downstream effects on neuronal signaling and synaptic plasticity .
Result of Action
The potentiation of NMDAR function by this compound can have several molecular and cellular effects. For instance, it can enhance synaptic transmission and plasticity . Moreover, the compound has been implicated in neuroprotection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the modulation of GABA A receptor by neuroactive steroids depends on the cholesterol content of the plasma membrane . .
Biochemical Analysis
Biochemical Properties
Pregnanolone Sulfate Pyridinium Salt plays a significant role in biochemical reactions, particularly in neuronal signaling. It interacts with NMDA receptors, a type of protein that plays a key role in regulating synaptic plasticity and memory function .
Cellular Effects
This compound has profound effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of NMDA receptors, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMDA receptors, leading to their inhibition. This interaction can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanolone Sulfate Pyridinium Salt typically involves the sulfation of pregnanolone followed by the formation of the pyridinium salt. The process begins with the hydroxylation of pregnanolone to introduce a sulfate group. This is achieved using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The resulting pregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnanolone sulfate derivatives.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: The pyridinium group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pregnanolone sulfate, which can have different biological activities and properties .
Scientific Research Applications
Pregnanolone Sulfate Pyridinium Salt has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pregnenolone Sulfate: A precursor to Pregnanolone Sulfate Pyridinium Salt, known for its role in steroid metabolism and ion channel modulation.
Allopregnanolone: Another neurosteroid with similar effects on ion channels but different structural properties.
Dehydroepiandrosterone Sulfate (DHEAS): A sulfated steroid with distinct biological activities and applications.
Uniqueness
This compound is unique due to its specific interaction with ion channels and its potential therapeutic applications in neurology. Its ability to modulate TRPM3 channels sets it apart from other similar compounds .
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONXFCVCNETJP-GEVXNLERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/new.no-structure.jpg)

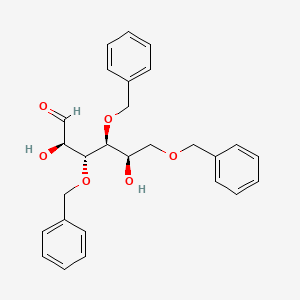
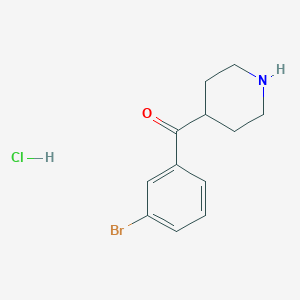


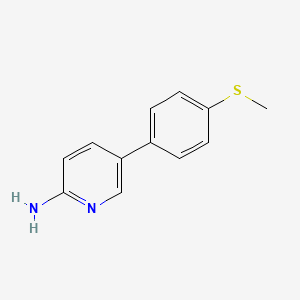
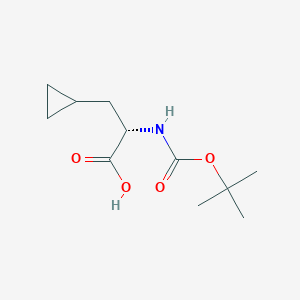
![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)
